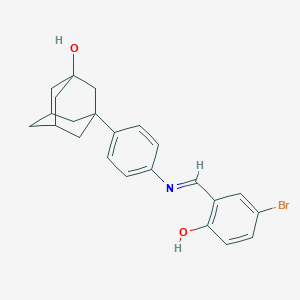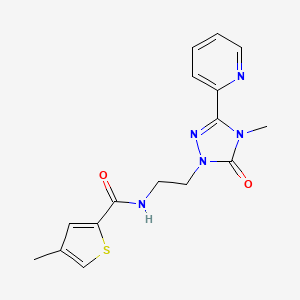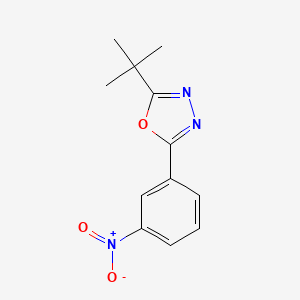![molecular formula C22H28N6O4 B3019179 2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207015-87-9](/img/structure/B3019179.png)
2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" is a complex molecule that falls within the broader class of [1,2,4]triazolo[4,3-a]quinazoline derivatives. These compounds are of significant interest due to their potential pharmacological properties. For instance, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been studied for their role as potent adenosine receptor antagonists and have shown promise as rapid-onset antidepressants .
Synthesis Analysis
The synthesis of related compounds, such as the 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, involves the preparation of a series of compounds that have shown to reduce immobility in Porsolt's behavioral despair model in rats, indicating their potential as antidepressants . Another related synthesis approach is the acid-catalyzed condensation between 2-amino substituted [1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones, which leads to the formation of diversely substituted polycyclic derivatives . This method exhibits a wide scope and provides rapid access to polycondensed derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, given the presence of multiple heterocyclic rings and functional groups. The structure-activity relationship (SAR) studies of similar compounds have shown that certain substituents and functional groups contribute to the binding affinity to adenosine receptors . For example, optimal activity in the Porsolt's test is associated with specific substituents in the 1-position and 4-position of the quinoxaline ring, as well as the presence of hydrogen or halogen substituents in the aromatic ring .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]quinazoline derivatives are likely to be influenced by the substituents present on the rings. For instance, the SAR studies indicate that the affinity at the A1 adenosine receptor is affected by the substituents in the 1-position and 4-position, with certain groups enhancing the binding affinity . Additionally, the condensation reactions involving 2-amino substituted triazolopyrimidines and 1,3-diketones lead to a variety of polycyclic structures, demonstrating the reactivity of these compounds under acid-catalyzed conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" are not detailed in the provided papers, it can be inferred that the properties would be influenced by the molecular structure. The presence of multiple rings and functional groups would affect the solubility, melting point, and stability of the compound. The SAR studies of related compounds suggest that small changes in the substituents can significantly alter the binding affinities and pharmacological activities .
Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties, as well as its biological activity. While triazole derivatives are widely used in medicinal chemistry and have been included in a number of commercially available drugs , the safety and hazards of the specific compound given are not provided in the retrieved papers.
properties
IUPAC Name |
2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-13(2)9-10-26-20(31)16-8-7-14(19(30)24-15-5-3-4-6-15)11-17(16)28-21(26)25-27(22(28)32)12-18(23)29/h7-8,11,13,15H,3-6,9-10,12H2,1-2H3,(H2,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVWLHZVEUCSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)

![8-Butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3019099.png)
![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)
![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)
![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)
![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)

![2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B3019118.png)
![4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3019119.png)